Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)-
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Overview
Description
1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group, a nitro group, and a phenyl group, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid or nitric acid for nitration, and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the furan or phenyl rings .
Scientific Research Applications
1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and phenyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-1H-imidazole
- 2-Methyl-5-nitroimidazole
- 4-Nitro-2-methylimidazole
Uniqueness
1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the phenyl group and the ethanone moiety further differentiates it from other nitro-substituted heterocycles .
Properties
CAS No. |
63183-16-4 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-(5-methyl-2-nitro-3-phenyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C13H13NO4/c1-8(15)11-9(2)18-13(14(16)17)12(11)10-6-4-3-5-7-10/h3-7,12-13H,1-2H3 |
InChI Key |
DPXITSSZLSXXOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(O1)[N+](=O)[O-])C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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